molecular formula C12H20N2O4S2 B12712656 4-[(1-amino-2-sulfosulfanylethylidene)amino]-1-hydroxyadamantane CAS No. 128487-70-7

4-[(1-amino-2-sulfosulfanylethylidene)amino]-1-hydroxyadamantane

Cat. No.: B12712656
CAS No.: 128487-70-7
M. Wt: 320.4 g/mol
InChI Key: IRRUJPDHVDOVFM-UHFFFAOYSA-N
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Description

4-[(1-amino-2-sulfosulfanylethylidene)amino]-1-hydroxyadamantane is a complex organic compound with a unique structure that includes an adamantane core. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a combination of amino, sulfosulfanyl, and hydroxy groups, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-amino-2-sulfosulfanylethylidene)amino]-1-hydroxyadamantane typically involves multiple steps, starting with the preparation of the adamantane core. One common method involves the reaction of 1-amino-2-indanol with salicylaldehydes to form Schiff bases, followed by the generation of oxazolidines . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product. The use of advanced reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(1-amino-2-sulfosulfanylethylidene)amino]-1-hydroxyadamantane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert certain functional groups to their reduced forms.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

4-[(1-amino-2-sulfosulfanylethylidene)amino]-1-hydroxyadamantane has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-[(1-amino-2-sulfosulfanylethylidene)amino]-1-hydroxyadamantane involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form specific interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-amino-2-indanol: A precursor in the synthesis of the target compound.

    Salicylaldehydes: Used in the formation of Schiff bases.

    Oxazolidines: Structurally related compounds with similar reactivity.

Uniqueness

4-[(1-amino-2-sulfosulfanylethylidene)amino]-1-hydroxyadamantane is unique due to its combination of functional groups and the adamantane core

Properties

CAS No.

128487-70-7

Molecular Formula

C12H20N2O4S2

Molecular Weight

320.4 g/mol

IUPAC Name

4-[(1-amino-2-sulfosulfanylethylidene)amino]-1-hydroxyadamantane

InChI

InChI=1S/C12H20N2O4S2/c13-10(6-19-20(16,17)18)14-11-8-1-7-2-9(11)5-12(15,3-7)4-8/h7-9,11,15H,1-6H2,(H2,13,14)(H,16,17,18)

InChI Key

IRRUJPDHVDOVFM-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC(C2)(CC1C3N=C(CSS(=O)(=O)O)N)O

Origin of Product

United States

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